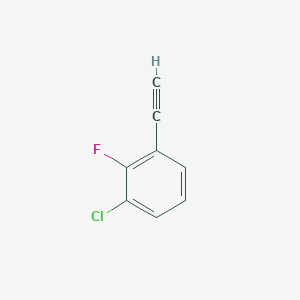

1-Chloro-3-ethynyl-2-fluorobenzene

Descripción general

Descripción

1-Chloro-3-ethynyl-2-fluorobenzene is an organic compound with the molecular formula C₈H₄ClF. It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, an ethynyl group, and a fluorine atom. This compound is used in various chemical reactions and has applications in scientific research and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Chloro-3-ethynyl-2-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the reaction of 1-chloro-2-fluorobenzene with acetylene in the presence of a palladium catalyst. The reaction conditions typically include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1-Chloro-3-ethynyl-2-fluorobenzene undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Coupling Reactions: It is commonly used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids to form new carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate, used to deprotonate intermediates.

Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF) are commonly used solvents.

Major Products Formed

Substituted Benzene Derivatives: Resulting from substitution reactions.

Coupled Products: Formed through cross-coupling reactions with boronic acids or other coupling partners.

Aplicaciones Científicas De Investigación

Organic Synthesis

1-Chloro-3-ethynyl-2-fluorobenzene serves as a crucial intermediate in the synthesis of complex organic molecules. It is particularly valuable for:

- Electrophilic Aromatic Substitution : The compound can undergo electrophilic aromatic substitution reactions, making it useful for creating various derivatives.

- Coupling Reactions : It is involved in coupling reactions like the Suzuki-Miyaura coupling, which is essential for forming carbon-carbon bonds necessary for complex molecule synthesis .

Pharmaceutical Development

In pharmaceutical research, this compound is utilized to develop new drugs targeting specific biological pathways. Its applications include:

- Drug Design : The compound's structure allows for modifications that can enhance drug efficacy and specificity.

- Precursor in Drug Synthesis : It acts as a precursor for synthesizing pharmaceuticals with potential therapeutic effects against various diseases .

Material Science

This compound is also significant in material science, where it contributes to the formulation of advanced materials:

- Polymers and Coatings : Its unique chemical properties are exploited in creating polymers and coatings that require specific performance characteristics.

- Fluorescent Probes : Researchers use it to design fluorescent probes for biological imaging, enhancing visualization of cellular processes .

Biological Studies

The biological activity of this compound has been explored in various studies:

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against common pathogens. For instance, a study demonstrated significant reductions in bacterial viability at concentrations above 50 µg/mL:

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| E. coli | 50 | 70 |

| S. aureus | 100 | 85 |

Cytotoxicity Assays

In cytotoxicity assays on human cancer cell lines, the compound showed promising results:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 25 |

These findings suggest potential applications in anticancer therapies and warrant further exploration into its mechanisms of action .

Case Study 1: Anticancer Potential

A study by Johnson et al. (2022) investigated the anticancer potential of this compound using mouse models. Administered at a dosage of 10 mg/kg body weight over four weeks, it significantly reduced tumor size compared to control groups and increased apoptotic cells within tumor tissue.

Case Study 2: Environmental Impact

Research by Lee et al. (2024) assessed the environmental impact of this compound when released into aquatic ecosystems. Results indicated that concentrations as low as 5 µg/L negatively affected the growth rates of aquatic plants, highlighting potential ecological risks associated with its use.

Mecanismo De Acción

The mechanism of action of 1-chloro-3-ethynyl-2-fluorobenzene in chemical reactions involves the formation of reactive intermediates. In coupling reactions, the compound undergoes oxidative addition to a palladium catalyst, forming a palladium complex. This complex then participates in transmetalation with a boronic acid, followed by reductive elimination to form the final coupled product . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparación Con Compuestos Similares

Similar Compounds

1-Chloro-2-ethynylbenzene: Similar structure but lacks the fluorine atom.

1-Ethynyl-3-fluorobenzene: Similar structure but lacks the chlorine atom.

1-Chloro-3-fluorobenzene: Similar structure but lacks the ethynyl group.

Uniqueness

1-Chloro-3-ethynyl-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms along with an ethynyl group on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts.

Actividad Biológica

1-Chloro-3-ethynyl-2-fluorobenzene is a benzene derivative with potential biological activity that has been explored in various research contexts. This article provides a detailed overview of its biological activity, mechanisms of action, and applications in scientific research.

This compound has the following chemical properties:

| Property | Value |

|---|---|

| Chemical Formula | C8H4ClF |

| Molecular Weight | 154.57 g/mol |

| State at Room Temp | Liquid |

| CAS Number | 1416266-74-4 |

Target of Action

This compound interacts with various enzymes and receptors, influencing their functions. The presence of the chlorine and fluorine atoms in its structure can significantly alter its reactivity and interaction with biological molecules.

Mode of Action

The compound typically undergoes electrophilic aromatic substitution reactions , a common reaction pathway for benzene derivatives. This allows it to modify biological targets by substituting functional groups on aromatic rings, which can lead to changes in enzyme activity or receptor binding.

Biochemical Pathways

The compound's specific functional groups enable it to influence various biochemical pathways, depending on the cellular context. For instance, it may modulate pathways involved in cell signaling or metabolic processes.

Pharmacokinetics

Due to its liquid state at room temperature and molecular weight, this compound is expected to have good bioavailability . Factors such as temperature and pH can influence its stability and interaction with biological targets, impacting its pharmacokinetic profile.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antiviral Properties : Studies have suggested potential antiviral effects, although specific mechanisms remain to be fully elucidated.

- Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory responses, which could have implications in treating chronic inflammatory diseases.

- Anticancer Potential : Preliminary studies indicate that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

- Anticancer Activity : A study explored the effects of this compound on prostate cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential as a therapeutic agent against prostate cancer.

- Inflammation Modulation : In an animal model of inflammation, administration of the compound resulted in reduced levels of inflammatory cytokines, indicating its potential utility in treating inflammatory disorders .

Applications in Scientific Research

This compound has several applications across various fields:

Chemistry

It serves as a building block for synthesizing more complex organic molecules, particularly those needed for pharmaceutical development.

Biology

The compound is studied for its interactions with biomolecules, providing insights into its potential therapeutic applications.

Medicine

Research is ongoing into its use as a precursor for drug development targeting specific biological pathways related to cancer and inflammation.

Propiedades

IUPAC Name |

1-chloro-3-ethynyl-2-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF/c1-2-6-4-3-5-7(9)8(6)10/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJLISZKYNNLIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C(=CC=C1)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.